
Tert-butyl (4-iodo-2-nitrophenyl)carbamate
Overview
Description
Preparation Methods
General Synthetic Strategy
The key synthetic approach to tert-butyl (4-iodo-2-nitrophenyl)carbamate is the protection of the amino group of 4-iodo-2-nitroaniline via reaction with tert-butyl dicarbonate (Boc2O) , forming the corresponding tert-butyl carbamate derivative. This reaction typically requires a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Detailed Preparation Method
Reaction Components and Conditions
Component | Amount/Concentration | Role |
---|---|---|
4-Iodo-2-nitroaniline | 142 mmol | Substrate |
Cesium carbonate (Cs2CO3) | 55.5 g (170 mmol) | Base |
tert-Butyl dicarbonate (Boc2O) | 37.8 g (173 mmol) | Carbamoylating agent |
Solvent | 2-Butanone (740 mL + 170 mL) | Reaction medium |
Temperature | 52 °C | Reaction temperature |
Reaction time | 26 hours | Duration of stirring |
Synthetic Procedure
- A mixture of 4-iodo-2-nitroaniline and cesium carbonate is suspended in 2-butanone.
- A solution of tert-butyl dicarbonate in 2-butanone is added dropwise to this mixture.
- The reaction mixture is stirred at 52 °C for 26 hours to ensure complete conversion.
- After completion, the solvent is removed under vacuum.
- The residue is treated with water and methanol, followed by extraction with hexane.
- The combined hexane extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated under vacuum.
- The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture as eluent.
Outcome
- The product obtained is this compound as a yellow solid.
- Purity is enhanced by chromatographic purification.
- This method is referenced in chemical synthesis literature and patented processes (e.g., US6407094 B1).
Reaction Mechanism Insights
- The cesium carbonate acts as a base to deprotonate the amine group of 4-iodo-2-nitroaniline, increasing its nucleophilicity.
- The nucleophilic amine attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of the carbamate linkage.
- The reaction proceeds under mild heating to promote reaction kinetics without decomposing sensitive nitro and iodo substituents.
Comparative Notes on Preparation Methods
Aspect | Method Using Cs2CO3 and Boc2O in 2-Butanone |
---|---|
Base | Cesium carbonate (strong, non-nucleophilic) |
Solvent | 2-Butanone (polar aprotic, good for solubilizing reagents) |
Temperature | Moderate (52 °C) |
Reaction Time | Long (26 hours) |
Purification | Silica gel chromatography |
Yield and Purity | High purity, good yield reported |
Alternative methods may involve different bases (e.g., triethylamine) or solvents (e.g., methanol), but the cesium carbonate/2-butanone system is preferred for optimal yield and product stability.
Research Findings and Data
- The use of cesium carbonate provides superior base strength and solubility compared to other carbonate bases, enhancing reaction efficiency.
- The prolonged reaction time ensures complete conversion of the amine to the carbamate without side reactions.
- Purification by silica gel chromatography effectively removes unreacted starting materials and side products.
- The reaction conditions preserve the sensitive iodo and nitro groups, which are crucial for further synthetic transformations.
Summary Table of Preparation Parameters
Parameter | Details |
---|---|
Starting Material | 4-Iodo-2-nitroaniline |
Base | Cesium carbonate |
Carbamoylating Agent | tert-Butyl dicarbonate (Boc2O) |
Solvent | 2-Butanone |
Temperature | 52 °C |
Reaction Time | 26 hours |
Work-up | Vacuum removal, aqueous wash, hexane extraction |
Purification | Silica gel chromatography |
Product Appearance | Yellow solid |
Product Molecular Formula | C11H13IN2O4 |
Molecular Weight | 364.14 g/mol |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-iodo-2-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 4-amino-2-nitrophenylcarbamate.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
Tert-butyl (4-iodo-2-nitrophenyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The iodine atom in the compound can be replaced by nucleophiles, leading to the formation of diverse products.
Key Reactions:
- Nucleophilic Substitution: The iodine atom can be substituted using reagents such as sodium azide or potassium cyanide, facilitating the introduction of new functional groups.
- Suzuki-Miyaura Coupling: This compound can be utilized in carbon-carbon bond formation through coupling reactions with boronic acids under palladium catalysis.
Reaction Type | Key Reagents | Products Formed |
---|---|---|
Nucleophilic Substitution | Sodium azide, Potassium cyanide | Substituted phenyl derivatives |
Reduction | Hydrogen gas, Palladium catalyst | 4-amino-2-nitrophenylcarbamate |
Coupling | Boronic acids, Palladium catalyst | Biaryl compounds |
Medicinal Chemistry
Pharmaceutical Development:
Research has indicated that this compound derivatives exhibit potential as pharmaceutical agents. For instance, studies on related compounds have shown promising activity against malaria parasites like Plasmodium falciparum . The structure-activity relationship (SAR) of these compounds highlights how variations in substituents affect biological activity.
Case Study:
In a study investigating new derivatives for antimalarial activity, a compound related to this compound demonstrated sub-micromolar activity against P. falciparum with favorable selectivity indices . This suggests that modifications to the nitrophenyl moiety can enhance therapeutic efficacy while reducing cytotoxicity.
Material Science
Functional Materials:
The compound is also explored for its potential in developing functional materials with specific properties. Its ability to undergo various chemical transformations makes it suitable for creating materials with tailored functionalities for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of tert-butyl (4-iodo-2-nitrophenyl)carbamate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new bond. In reduction reactions, the nitro group is reduced to an amino group, altering the electronic properties of the molecule. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 335254-69-8
- Molecular Formula : C₁₁H₁₃N₂O₄I
- Molecular Weight : 364.14 g/mol
- Synonyms: N-Boc-4-iodo-2-nitroaniline, (4-iodo-2-nitro-phenyl)-carbamic acid tert-butyl ester .
Structural Features :
This compound consists of a tert-butyl carbamate group (Boc-protected amine) attached to a phenyl ring substituted with an iodine atom at the para position and a nitro group at the ortho position. The iodine and nitro groups confer distinct electronic and steric properties, influencing reactivity and applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals .
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The following compounds share the tert-butyl carbamate core but differ in substituents on the aromatic ring or aliphatic chain:
Key Observations :
- Electron-Withdrawing Effects: The nitro group (-NO₂) in all analogs enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., displacement of iodine or chlorine in cross-coupling reactions). The iodine substituent in the target compound offers a heavier halogen for Suzuki-Miyaura couplings compared to chlorine .
- Steric Considerations : The tert-butyl group provides steric protection to the carbamate, improving stability under acidic or basic conditions.
Aliphatic and Cyclic Derivatives
Compounds with aliphatic or cyclic substituents demonstrate divergent reactivity:
Key Observations :
- Functional Group Diversity: Aliphatic chains (e.g., amino-propan-2-yl) enable chiral synthesis, while cyclic systems (e.g., tetrahydro-2H-pyran) enhance conformational rigidity for drug design .
- Synthetic Yields : Global yields for aliphatic analogs (31–34%) highlight challenges in multi-step syntheses, particularly for stereochemically complex derivatives .
Notes
- Synthesis Challenges : Low yields (e.g., 31–34% in aliphatic analogs) suggest optimization is needed for scaling tert-butyl carbamate derivatives .
Biological Activity
Tert-butyl (4-iodo-2-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features both nitro and iodo functional groups, which contribute to its reactivity and biological activity. The presence of these groups enables the compound to participate in various biochemical interactions, influencing enzyme activity and cellular processes .
Target Interactions
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, the compound may modulate the activity of proteins involved in signal transduction pathways, affecting downstream signaling events.
Biochemical Pathways
The compound's mechanism of action can be summarized as follows:
- Enzyme Inhibition : By binding to the active sites of enzymes, it alters their catalytic efficiency.
- Signal Transduction Modulation : It influences pathways related to cell proliferation, differentiation, and apoptosis by affecting kinase and phosphatase activities.
This compound exhibits several notable biochemical properties:
- Stability : The compound remains stable under specific conditions but may degrade over time, impacting its efficacy in biological systems.
- Cellular Effects : It has been observed to alter gene expression and cellular metabolism through its interactions with transcription factors .
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of related compounds, suggesting that this compound could exhibit similar properties. For example, derivatives with structural similarities demonstrated significant activity against Plasmodium falciparum, with IC50 values in the low micromolar range . This suggests potential for development as an antimalarial agent.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Related Compound 1 | 0.2690 | 460 |
Related Compound 2 | 0.4134 | 316.9 |
Enzymatic Inhibition Studies
In vitro assays have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. For instance, it was tested against histone deacetylases (HDACs), showing promising inhibition rates that suggest potential for use in epigenetic modification therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (4-iodo-2-nitrophenyl)carbamate, and how do reaction conditions influence yield?
tert-Butyl carbamates are typically synthesized via a multi-step approach involving Boc protection, iodination, and nitration. For example, tert-butyl carbamate intermediates can be prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) . Subsequent iodination of aromatic rings may employ N-iodosuccinimide (NIS) in acetic acid or iodine monochloride in dichloromethane. Optimization of stoichiometry, temperature (e.g., 0°C to room temperature), and catalyst choice (e.g., Lewis acids) is critical to minimize side products like over-iodinated derivatives .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Post-synthesis characterization involves:
- NMR : H and C NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and aromatic substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHINO has a theoretical MW of 364.14 g/mol).
- HPLC : Reverse-phase chromatography to assess purity (>95% for most research applications) .
Q. What safety precautions are essential when handling tert-butyl carbamates with nitro and iodo substituents?
While many tert-butyl carbamates are classified as low hazard, nitro and iodo groups may pose risks. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of decomposition gases (e.g., NO, CO) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation and thermal decomposition .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved for tert-butyl carbamate derivatives?
Ambiguities in NMR assignments (e.g., overlapping aromatic signals) can be resolved via:
- 2D NMR : HSQC and HMBC to correlate proton and carbon shifts.
- X-ray Crystallography : Single-crystal diffraction using SHELX software for structural refinement . For example, a study on tert-butyl difluorophenyl carbamates used SHELXL-2018 to resolve bond angles and confirm regiochemistry .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents:
- Nitro Group : Strong electron-withdrawing effect reduces electron density at the iodinated position, favoring Suzuki-Miyaura coupling.
- Iodo Substituent : High polarizability enhances oxidative addition in palladium-catalyzed reactions .
Q. How does the steric bulk of the tert-butyl group influence crystallization and solubility?
The tert-butyl group improves crystallinity by promoting hydrophobic interactions but reduces solubility in polar solvents (e.g., water, ethanol). Co-solvent systems (e.g., DCM/methanol) or sonication can enhance dissolution for reactions .
Q. What strategies mitigate decomposition during prolonged storage of iodinated tert-butyl carbamates?
Decomposition pathways (e.g., C-I bond cleavage) are minimized by:
- Additives : Antioxidants like BHT (0.1% w/w) to prevent radical-mediated degradation.
- Inert Atmosphere : Storage under argon or nitrogen to avoid oxidation .
Q. How can regioselectivity challenges in iodination be addressed during synthesis?
Directing groups (e.g., nitro in the ortho position) favor iodination at specific sites. Alternatives include:
- Transition-Metal Catalysis : Pd(OAc) with ligands (e.g., PPh) to control site selectivity.
- Microwave-Assisted Reactions : Rapid heating reduces side reactions .
Q. Data Contradiction and Optimization
Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?
Systematic analysis includes:
- Reaction Monitoring : TLC or in-situ IR to identify incomplete steps.
- Byproduct Identification : LC-MS to detect intermediates (e.g., de-Boc products).
- Kinetic Studies : Varying temperature/time to optimize each step .
Q. What experimental controls validate the stability of tert-butyl carbamates under acidic/basic conditions?
Properties
IUPAC Name |
tert-butyl N-(4-iodo-2-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGAFUPACBMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634928 | |
Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335254-69-8 | |
Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.